![molecular formula C24H20N4O3 B2469679 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034460-37-0](/img/structure/B2469679.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, amidation of ethyl ester of the corresponding 2-methyl-pyrroloquinoline-5-carboxylic acid with arylalkylamines in boiling ethanol has been used .Molecular Structure Analysis
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . It contains a pyrrole ring and a pyrazine ring . The structure of the compound was confirmed by the data of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .Chemical Reactions Analysis
Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The chemical reactions involved in the synthesis of these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Compounds
Researchers have been actively synthesizing novel derivatives and evaluating their biological activities, particularly as anticancer and anti-inflammatory agents. A study highlighted the synthesis of a series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents, indicating a structure-activity relationship that could guide the development of new therapeutic agents (Rahmouni et al., 2016).
Antimycobacterial Activity
Compounds with pyridine and pyrazine substitutions have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. This research aims to explore new treatments for tuberculosis by identifying compounds with enhanced potency and selectivity, potentially contributing to the fight against this infectious disease (Gezginci et al., 1998).
Development of Antituberculosis Agents
The design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated promising results as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant antituberculosis activity, highlighting the potential for developing new therapeutic options to combat tuberculosis (Jeankumar et al., 2013).
Exploration of Anti-Inflammatory Agents
The synthesis of isoxazole and pyrazolopyrimidine derivatives has led to the discovery of compounds with remarkable anti-inflammatory and analgesic properties. These findings underscore the potential of such compounds in the development of new medications for inflammatory diseases, offering a basis for further research in this direction (Abu‐Hashem et al., 2020).
Anticancer Activity
The creation of new pyrazolo[1,5-a]pyrimidine and pyrazolopyridine derivatives has been investigated for their in vitro cytotoxic activity against cancer cells. Such studies contribute to the ongoing search for effective anticancer agents, with potential implications for cancer treatment strategies (Hassan et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-27-12-9-16-10-13-28(24(30)21(16)27)14-11-25-23(29)18-7-8-20-19(15-18)22(31-26-20)17-5-3-2-4-6-17/h2-10,12-13,15H,11,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURZEGPRJOZFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

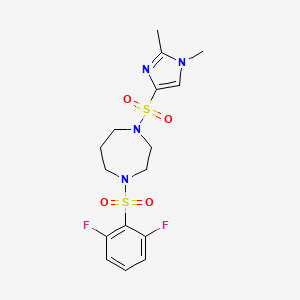
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)
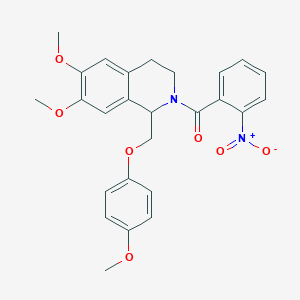


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2469605.png)
![2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469606.png)
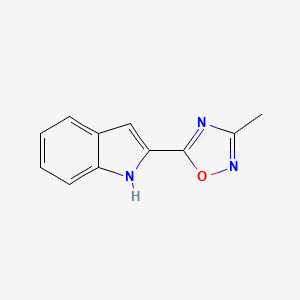
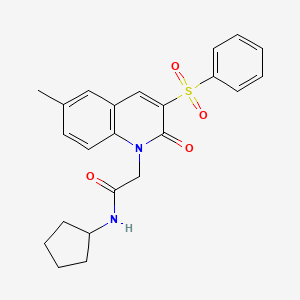

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)
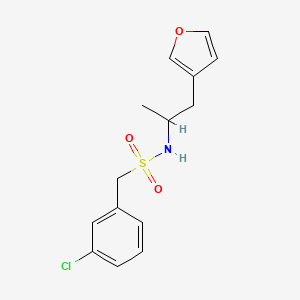
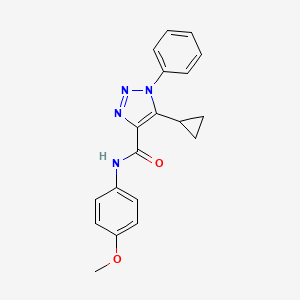
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/no-structure.png)